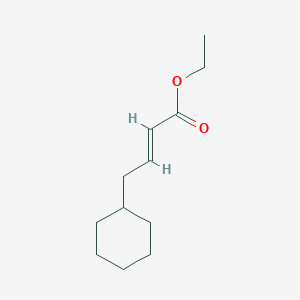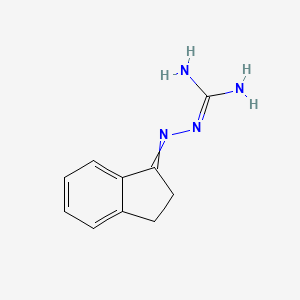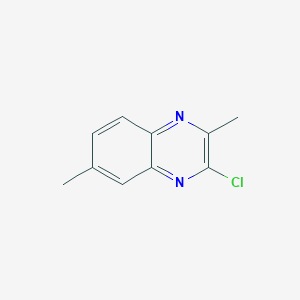
(1R)-1-(Naphthalen-1-yl)ethane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(Naphthalen-1-yl)ethane-1,2-diol is a chiral organic compound characterized by the presence of a naphthalene ring attached to an ethane-1,2-diol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Naphthalen-1-yl)ethane-1,2-diol typically involves the enantioselective reduction of naphthyl ketones. One common method is the asymmetric reduction of 1-(naphthalen-1-yl)ethanone using chiral catalysts or reagents. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a chiral rhodium complex. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to ensure high enantioselectivity.
Industrial Production Methods
Industrial production of ®-1-(Naphthalen-1-yl)ethane-1,2-diol may involve large-scale asymmetric reduction processes. These processes utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and enantioselectivity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(Naphthalen-1-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or carboxylic acids.
Reduction: Further reduction can yield saturated hydrocarbons or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like thionyl chloride, phosphorus tribromide, and amines are used for substitution reactions.
Major Products Formed
Oxidation: Naphthyl ketones, naphthyl carboxylic acids.
Reduction: Saturated hydrocarbons, secondary alcohols.
Substitution: Halogenated naphthyl derivatives, naphthyl amines.
Aplicaciones Científicas De Investigación
®-1-(Naphthalen-1-yl)ethane-1,2-diol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of chiral catalysts and ligands for asymmetric synthesis.
Mecanismo De Acción
The mechanism of action of ®-1-(Naphthalen-1-yl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-1-(Naphthalen-1-yl)ethane-1,2-diol
- 1-(Naphthalen-1-yl)ethane-1,2-diol (racemic mixture)
- 1-(Naphthalen-1-yl)ethanol
Uniqueness
®-1-(Naphthalen-1-yl)ethane-1,2-diol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. The ®-enantiomer may exhibit different reactivity, selectivity, and biological activity compared to its (S)-enantiomer or racemic mixture. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.
Propiedades
Número CAS |
16651-65-3 |
|---|---|
Fórmula molecular |
C12H12O2 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
(1R)-1-naphthalen-1-ylethane-1,2-diol |
InChI |
InChI=1S/C12H12O2/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-14H,8H2/t12-/m0/s1 |
Clave InChI |
DIUGLBPPQLGORR-LBPRGKRZSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2[C@H](CO)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


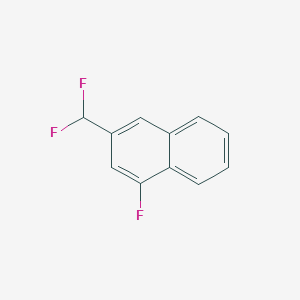
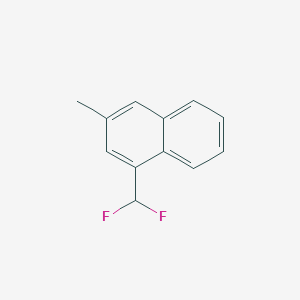
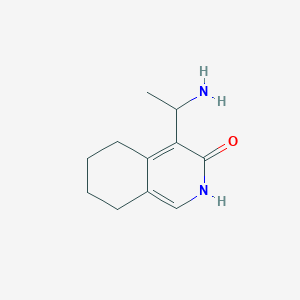
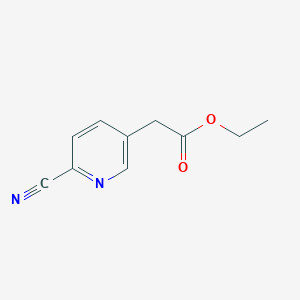
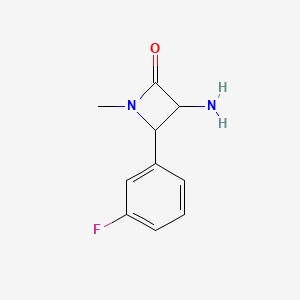

![4-Amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B11903797.png)
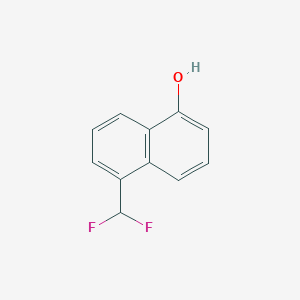

![6-Benzyl-1,6-diazaspiro[3.3]heptane](/img/structure/B11903816.png)
